4-Chloro-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde is a synthetic organic compound that features a thiazole ring substituted with a chloro group, a hydroxy-methylpyrrolidinyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the chloro and aldehyde groups. The hydroxy-methylpyrrolidinyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-Chloro-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: Formation of 4-Chloro-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-1,3-thiazole-5-methanol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-1,3-thiazole-5-methanol: Similar structure but with a primary alcohol instead of an aldehyde.
4-Chloro-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde.
Uniqueness
The uniqueness of 4-Chloro-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C9H11ClN2O2S |
---|---|
Molecular Weight |
246.71 g/mol |
IUPAC Name |
4-chloro-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H11ClN2O2S/c1-9(14)2-3-12(5-9)8-11-7(10)6(4-13)15-8/h4,14H,2-3,5H2,1H3 |
InChI Key |
NOOVEGWIBWKLSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C2=NC(=C(S2)C=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.